5-Isocyanato-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isocyanato-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-3-phenyl-1,2,4-oxadiazole typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isocyanate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like toluene or ethanol.
Major Products
Major products formed from these reactions include various substituted oxadiazole derivatives, amines, and other heterocyclic compounds.
Scientific Research Applications
5-Isocyanato-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 5-Isocyanato-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and proteins. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This reactivity is the basis for its antimicrobial and potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Isocyanato-3-phenyl-1,2,4-oxadiazole include other oxadiazole derivatives such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other oxadiazole derivatives. This reactivity makes it particularly useful in applications requiring covalent modification of biomolecules or materials .
Biological Activity
5-Isocyanato-3-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and synthesis pathways.
Overview of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring system is recognized for its stability and bioisosteric properties, making it a valuable scaffold in drug design. Compounds containing this ring have demonstrated various biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The presence of different substituents on the oxadiazole ring can significantly influence the biological activity of these compounds.
Anticancer Activity
This compound has shown promising results in anticancer studies. Research indicates that derivatives of oxadiazoles exhibit potent cytotoxicity against several cancer cell lines. For instance:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa (cervical cancer) | 9.27 |
Derivative 1 | OVXF 899 (ovarian cancer) | 2.76 |
Derivative 2 | PXF 1752 (pleural mesothelioma) | 1.143 |
These findings suggest that modifications to the oxadiazole structure can enhance its anticancer properties significantly .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that certain derivatives exhibit significant anti-inflammatory activity comparable to standard drugs like Indomethacin. The effectiveness of these compounds is often linked to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with the oxadiazole scaffold have been found to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and inflammation .
- Interaction with Receptors : The compound may also act as a ligand for various receptors involved in cellular signaling pathways that regulate cell proliferation and apoptosis .
Case Studies
Several studies have been conducted to evaluate the efficacy of oxadiazole derivatives:
- Study on Antitumor Activity : A recent study investigated a series of oxadiazole derivatives against a panel of human tumor cell lines. The results indicated that modifications at the phenyl position enhanced cytotoxicity significantly compared to unmodified compounds .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of oxadiazole derivatives using carrageenan-induced paw edema in rats. The results showed that certain derivatives reduced inflammation effectively, indicating their potential as therapeutic agents .
Properties
CAS No. |
90484-03-0 |
---|---|
Molecular Formula |
C9H5N3O2 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
5-isocyanato-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5N3O2/c13-6-10-9-11-8(12-14-9)7-4-2-1-3-5-7/h1-5H |
InChI Key |
FMBXVKMVCXKNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.